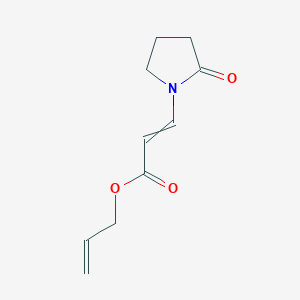
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate is an organic compound that features a prop-2-en-1-yl group attached to a 3-(2-oxopyrrolidin-1-yl)prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate typically involves the reaction of prop-2-en-1-yl bromide with 3-(2-oxopyrrolidin-1-yl)prop-2-enoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interfere with tubulin polymerization, leading to anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-yn-1-yl: Similar structure but with a triple bond.
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-yn-1-one: Contains a ketone group instead of an ester.
Uniqueness
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate is unique due to its specific ester linkage and the presence of both an alkene and a pyrrolidinone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate, a compound with the molecular formula C10H13NO3, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a propenoate moiety linked to a pyrrolidinone structure, which is significant for its biological interactions. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. These may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways crucial for various physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Research indicates that compounds containing pyrrolidine rings possess anti-inflammatory properties. The mechanism is believed to involve the modulation of cytokine release and inhibition of inflammatory pathways .
- Cytotoxicity :
Data Table: Biological Activities
Properties
CAS No. |
652976-15-3 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
prop-2-enyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C10H13NO3/c1-2-8-14-10(13)5-7-11-6-3-4-9(11)12/h2,5,7H,1,3-4,6,8H2 |
InChI Key |
KNCZNOAHQRQRMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C=CN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















